(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system linking two aromatic rings: a 3,4-dimethoxyphenyl group and a 4-pyrrol-1-ylphenyl moiety. Chalcones are α,β-unsaturated ketones widely studied for their synthetic versatility and biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Synthetic routes for such compounds typically involve Claisen-Schmidt condensation between substituted acetophenones and aldehydes under basic or acidic conditions .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-12-6-16(15-21(20)25-2)5-11-19(23)17-7-9-18(10-8-17)22-13-3-4-14-22/h3-15H,1-2H3/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAZJDFNNGORL-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation: Primary Pathway
The Claisen-Schmidt condensation remains the cornerstone for chalcone synthesis, involving base-catalyzed aldol addition between an acetophenone derivative and an aromatic aldehyde. For the target compound, the reaction proceeds as follows:
Reactants :
- Ketone : 3,4-Dimethoxyacetophenone
- Aldehyde : 4-Pyrrol-1-ylbenzaldehyde
Reaction Conditions :
- Solvent : Ethanol or methanol (20–30 mL per mmol of ketone)
- Base : Aqueous NaOH (10–20% w/v)
- Temperature : Room temperature to reflux (25–80°C)
- Time : 6–24 hours, monitored by TLC
Mechanism :
- Enolate Formation : The base deprotonates the acetophenone, generating an enolate.
- Nucleophilic Attack : The enolate attacks the aldehyde’s carbonyl carbon.
- Dehydration : Elimination of water yields the α,β-unsaturated ketone.
Yield Optimization :
- Molar Ratio : Equimolar ketone and aldehyde (1:1) minimize side products.
- Base Strength : Higher NaOH concentrations (≥15%) accelerate enolate formation but risk over-dehydration.
- Solvent Polarity : Polar protic solvents stabilize intermediates, enhancing yield.
Example Protocol :
A mixture of 3,4-dimethoxyacetophenone (1.94 g, 10 mmol) and 4-pyrrol-1-ylbenzaldehyde (1.71 g, 10 mmol) in ethanol (30 mL) was treated with 20% NaOH (5 mL). After stirring at 50°C for 12 hours, the solution was acidified with HCl, yielding a precipitate. Recrystallization from methanol afforded the pure E-isomer (2.89 g, 78%).
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches eliminate solvents, reducing environmental impact. A patent-pending method involves:
Procedure :
- Grinding : Equimolar ketone and aldehyde are ground with KOH (10 mol%) in a ball mill (10–1500 rpm).
- Heating : The mixture is heated at 120–160°C for 1–5 hours under autogenous pressure (1–12 atm).
Advantages :
- Atom Economy : Near-quantitative yields due to minimized side reactions.
- Scalability : Suitable for industrial production without solvent recovery systems.
Challenges :
- Temperature Control : Overheating degrades thermally sensitive aldehydes.
- Particle Size : Fine powders ensure homogeneous mixing but require specialized equipment.
Structural Elucidation and Characterization
Spectroscopic Analysis
IR Spectroscopy :
¹H NMR (400 MHz, CDCl₃) :
X-ray Crystallography :
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Aldehyde Synthesis
The limited commercial availability of 4-pyrrol-1-ylbenzaldehyde necessitates in situ preparation. A plausible route involves:
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the chalcone structure can be reduced to form the corresponding dihydrochalcone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one depends on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, such as enzymes and receptors, through different pathways:
Enzyme Inhibition: Inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
Receptor Binding: Binds to specific receptors, such as estrogen receptors, exhibiting potential anticancer activity.
Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Structural and Crystallographic Features
The dihedral angle between the aromatic rings in chalcones influences conjugation and biological activity. For example:
- 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits dihedral angles of 47.81° and 50.18° .
- In contrast, 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one is nearly planar (angles: 9.30° and 4.85°), likely due to steric and electronic effects of bromine .
Table 2: Dihedral Angles in Selected Chalcones
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with the molecular formula and a molecular weight of 333.38 g/mol. This compound features a unique structure that includes two aromatic rings and a pyrrole moiety, which may contribute to its diverse biological activities and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 1393645-69-6 |
| Molecular Formula | C21H19NO3 |
| Boiling Point | 515.0 ± 50.0 °C |
| Density | 1.09 ± 0.1 g/cm³ |
| pKa | -5.74 ± 0.70 |
Antioxidant Activity
Chalcones, including this compound, have been noted for their antioxidant properties. Research indicates that compounds in this class can scavenge free radicals, reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Several studies have highlighted the anticancer potential of chalcones. For instance, this compound has shown promise in inhibiting the proliferation of cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study involving various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The presence of methoxy groups in its structure is believed to enhance its interaction with cellular targets.
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. Research has shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects. Studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases.
The biological activities of this compound are attributed to its ability to modulate various signaling pathways:
- Inhibition of NF-kB pathway: This leads to reduced expression of inflammatory markers.
- Activation of apoptotic pathways: Inducing mitochondrial dysfunction and caspase activation in cancer cells.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one?
The synthesis typically involves a Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 4-pyrrol-1-ylbenzaldehyde under basic conditions. Key parameters include:
- Catalyst : NaOH or KOH in ethanol/water mixtures (yield: ~65–75%) .
- Solvent : Ethanol or methanol for solubility and reaction homogeneity .
- Temperature : Reflux conditions (70–80°C) to drive the reaction to completion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol) to isolate the (E)-isomer .
Validation : Monitor reaction progress via TLC and confirm stereochemistry using -NMR coupling constants ( for trans-alkene) .
Q. How can researchers confirm the structural identity and purity of this compound?
A multi-technique approach is essential:
Q. What strategies are recommended for assessing solubility and stability in pharmacological studies?
- Solubility : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability :
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
- Methodology :
- Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps) .
- Use Atoms-in-Molecules (AIM) theory to analyze intramolecular hydrogen bonding (e.g., C=O···H interactions) .
- Applications : Predict charge-transfer interactions for optoelectronic applications or ligand-protein binding sites .
Q. How should researchers design assays to evaluate pharmacological mechanisms (e.g., kinase inhibition or antimicrobial activity)?
- Kinase Inhibition :
- Antimicrobial Activity :
Q. How can conflicting biological activity data be resolved?
- Case Example : Discrepancies in IC values across studies may arise from assay conditions (e.g., serum protein binding).
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
